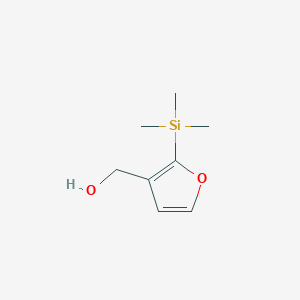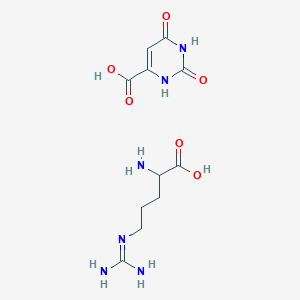![molecular formula C11H15O5PS B14079436 4-[(Diethoxyphosphinothioyl)oxy]benzoic acid](/img/structure/B14079436.png)
4-[(Diethoxyphosphinothioyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Diethoxyphosphinothioyl)oxy]benzoic acid is an organic compound that features a benzoic acid core substituted with a diethoxyphosphinothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethoxyphosphinothioyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with diethoxyphosphinothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, optimized reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethoxyphosphinothioyl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine or phosphine oxide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Phosphine or phosphine oxide derivatives
Substitution: Halogenated or nitrated benzoic acid derivatives
Scientific Research Applications
4-[(Diethoxyphosphinothioyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(Diethoxyphosphinothioyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylphosphino)benzoic acid: A similar compound with a diphenylphosphino group instead of a diethoxyphosphinothioyl group.
4,4’-Oxybis(benzoic acid): Another benzoic acid derivative with an ether linkage between two benzoic acid units.
Uniqueness
4-[(Diethoxyphosphinothioyl)oxy]benzoic acid is unique due to the presence of the diethoxyphosphinothioyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15O5PS |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
4-diethoxyphosphinothioyloxybenzoic acid |
InChI |
InChI=1S/C11H15O5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HPJQHGFNGUJZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)







![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)

![6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)


